molecular formula C7H7NO3 B7767831 4-Nitroanisole CAS No. 91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole)

4-Nitroanisole

Cat. No.: B7767831
CAS No.: 91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole)
M. Wt: 153.14 g/mol
InChI Key: BNUHAJGCKIQFGE-UHFFFAOYSA-N
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Description

4-Nitroanisole (C₇H₇NO₃), also known as 1-methoxy-4-nitrobenzene, is a nitroaromatic compound characterized by a nitro (-NO₂) group and a methoxy (-OCH₃) group at the para positions of the benzene ring. This structural arrangement imparts unique electronic properties, making it a valuable intermediate in organic synthesis, catalysis, and pharmaceutical research. It is frequently employed in studies on nitroarene reduction, C–N bond formation, and solvatochromic behavior due to its moderate electron-withdrawing (nitro) and electron-donating (methoxy) substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-nitrobenzene
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InChI

InChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
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InChI Key

BNUHAJGCKIQFGE-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID9059208
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Molecular Weight

153.14 g/mol
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Physical Description

Nitroanisole appears as a light red or amber-colored liquid or crystals. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
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Boiling Point

531 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 230 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
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Density

1.254 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

1 mmHg at 127 °F ; 18.5 mmHg at 167 °F; 30.0 mmHg at 194 °F (NTP, 1992), 0.01 [mmHg]
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CAS No.

91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole), 100-17-4
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Melting Point

48.9 °F (NTP, 1992)
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Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis is the most robust and widely adopted method for synthesizing 4-nitroanisole. This two-step process involves the deprotonation of 4-nitrophenol using a base, followed by nucleophilic substitution with iodomethane. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) serves as the optimal base-solvent system, enabling efficient methylation at room temperature. The reaction proceeds as follows:

4-Nitrophenol+CH3IK2CO3,DMFThis compound+KI+CO2+H2O\text{4-Nitrophenol} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{KI} + \text{CO}2 + \text{H}_2\text{O}

Key parameters influencing the reaction include:

  • Solvent : DMF’s high polarity and ability to dissolve both ionic and organic species facilitate rapid deprotonation and nucleophilic attack.

  • Temperature : Room temperature (20°C) minimizes side reactions such as over-alkylation or nitro-group reduction.

  • Reaction Time : Overnight stirring (12–18 hours) ensures complete conversion.

Workup and Purification

Post-reaction, the mixture is diluted with water to precipitate inorganic salts, followed by liquid-liquid extraction with diethyl ether. The organic phase is dried over sodium sulfate and concentrated under reduced pressure to yield pale yellow crystalline this compound. Purification via recrystallization or column chromatography is rarely required due to the reaction’s high selectivity.

Table 1: Optimization Data for Alkylation of 4-Nitrophenol

ParameterOptimal ValueYield (%)Reference
BaseK₂CO₃98
SolventDMF98
Temperature (°C)2098
Reaction Time (h)12–1898

Characterization and Validation

The product’s identity is confirmed through spectroscopic analysis:

  • ¹H NMR (CDCl₃) : δ 3.91 (s, 3H, OCH₃), 6.96 (d, J = 9.36 Hz, 2H, aromatic), 8.21 (d, J = 9.41 Hz, 2H, aromatic).

  • ¹³C NMR (CDCl₃) : δ 55.9 (OCH₃), 114.0, 125.9, 141.6, 164.6 (aromatic carbons).

  • Mass Spectrometry (EI) : m/z 154 [M+H]⁺.

Industrial and Environmental Considerations

Scalability of the Williamson Ether Synthesis

The alkylation method’s high yield (98%) and mild conditions make it ideal for industrial-scale production. However, DMF’s toxicity and environmental persistence necessitate solvent recovery systems or substitutions with greener alternatives (e.g., cyclopentyl methyl ether). Recent advancements in continuous-flow reactors could further enhance efficiency by reducing reaction times and improving heat management.

Byproduct Management

The formation of potassium iodide (KI) and carbon dioxide (CO₂) as byproducts requires careful handling. KI can be recovered and repurposed in iodine-based syntheses, while CO₂ emissions must adhere to regulatory standards.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of this compound Synthesis Routes

MethodAdvantagesLimitations
Williamson AlkylationHigh yield (98%), mild conditionsDMF toxicity, solvent disposal
NASNo phenol starting materialHigh temperatures, moderate yields
PhotochemicalNovel approach, tunable reactivityIndirect application, low scalability

Chemical Reactions Analysis

Types of Reactions: 4-Nitroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a catalyst such as palladium on carbon.

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Scientific Research Applications

Spectroscopic Studies

4-Nitroanisole has been utilized in advanced spectroscopic studies due to its significant dipole moment (6.15 D), which makes it suitable for experiments involving population transfer between rotational states. Researchers have employed tailored microwave pulses in double-resonance schemes to investigate its rotational spectra, enhancing the understanding of molecular dynamics under external fields .

Photochemical Reactions

The compound is involved in photochemical nucleophilic aromatic substitution reactions. Studies have shown that under specific conditions, such as phase-transfer catalysis and microwave activation, it can undergo reactions that are integral to green chemistry initiatives aimed at reducing hazardous solvents . This application highlights its potential for environmentally friendly synthesis processes.

Synthesis of Dyes and Colorants

This compound serves as an intermediate in the production of azo dyes and colorants, particularly through its conversion to p-anisidine (4-methoxyaniline). This transformation is crucial in the textile and cosmetic industries, where synthetic colorants are extensively used .

Chemical Intermediate

The compound acts as a chemical intermediate in various industrial processes. It is primarily used to manufacture p-anisidine, which is further utilized in producing dyes and other chemical products . The global production of this compound was approximately 10,000 tonnes per annum as of 2002, indicating its significance in the chemical industry.

Analytical Chemistry

In analytical applications, this compound has been employed as a reagent for detecting oxidation products in fats and oils, particularly unsaturated aldehydes. This application is vital for quality control in food products .

Case Study 1: Spectroscopic Analysis

A study focused on the rotational spectrum of this compound demonstrated the effectiveness of double-resonance techniques in identifying energy level connectivity within the molecule. The results indicated how tailored microwave pulses could facilitate population transfer between specific rotational states, providing insights into molecular behavior under varying electric fields .

Case Study 2: Photochemical Substitution

Research on temperature-sensitive photochemical reactions involving this compound showed that it could effectively participate in nucleophilic aromatic substitutions under microwave irradiation. This study emphasized the compound's role in promoting sustainable chemical practices by minimizing solvent use while enhancing reaction efficiency .

Comparison with Similar Compounds

Comparison with Similar Nitroaromatic Compounds

Structural and Electronic Effects

Key structural analogs of 4-nitroanisole include 4-nitrophenol, 4-nitrochlorobenzene, 4-nitrotoluene, 4-nitroaniline, and 1,3-dinitrobenzene. The substituents on these compounds significantly influence their electronic profiles and reactivity:

Compound Substituents Electronic Effect
This compound -OCH₃ (para) Moderate electron-donating
4-Nitrophenol -OH (para) Strong electron-donating
4-Nitrochlorobenzene -Cl (para) Electron-withdrawing
4-Nitroaniline -NH₂ (para) Strong electron-donating
1,3-Dinitrobenzene -NO₂ (meta) Strong electron-withdrawing

The methoxy group in this compound reduces the electron-deficiency of the aromatic ring compared to electron-withdrawing substituents (e.g., -Cl, -NO₂) but is less electron-donating than -OH or -NH₂. This balance impacts its reactivity in reduction and substitution reactions .

Reactivity in Catalytic Reductions

In hydrogenation and borohydride-mediated reductions, this compound exhibits intermediate reactivity compared to other nitroarenes. For example:

Catalyst System Substrate Conversion (%) Notes
Co@BN nanocatalyst This compound 100 Fast reduction due to moderate electron density
Co@BN nanocatalyst 4-Nitrochlorobenzene 82 Slower due to electron-withdrawing -Cl
Pd@GW flow catalysis This compound High Requires prolonged exposure vs. nitrobenzene
EDA-mediated reduction This compound 42 Product instability observed

In contrast, 4-nitrophenol and 4-nitroaniline often show lower reactivity due to strong electron-donating groups stabilizing the nitro group, except under optimized conditions (e.g., Co@BN catalyst achieves 100% conversion for both) .

Solvatochromic Behavior

This compound’s solvatochromism distinguishes it from analogs like 4-nitroaniline and N,N-diethyl-4-nitroaniline :

  • Solvent Sensitivity : In aqueous fructose (0.6 m) vs. glucose (0.6 m), this compound exhibits a spectral shift of 0.02 kK (51 cal·mol⁻¹), reflecting its sensitivity to solvent hydrogen-bonding interactions .
  • Comparison with 4-Nitroaniline : The latter shows smaller shifts in carbohydrate solutions, while N,N-diethyl-4-nitroaniline is less sensitive due to steric hindrance from the ethyl groups .

Key Research Findings

  • Catalytic Performance: The Co@BN nanocatalyst achieves 100% conversion of this compound, outperforming its efficacy with electron-deficient substrates like 4-nitrochlorobenzene .
  • Mechanistic Insights : The methoxy group in this compound facilitates single-electron transfer (SET) mechanisms in nucleophilic substitutions, as shown in reactions with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole .
  • Biological Relevance: this compound is metabolized exclusively to phase II conjugates (e.g., glucuronides), unlike 4-nitrophenol, which undergoes phase I metabolism .

Biological Activity

4-Nitroanisole, a nitroaromatic compound with the chemical formula C7_7H7_7NO3_3, has garnered attention due to its diverse biological activities and potential implications in toxicology and pharmacology. This article reviews the biological activity of this compound, focusing on its metabolism, toxicological effects, mutagenicity, and potential therapeutic applications.

Metabolism and Toxicokinetics

This compound is primarily metabolized in the liver, where it undergoes O-demethylation to form para-nitrophenol, primarily mediated by cytochrome P450 enzymes CYP2A6 and CYP2E1 in humans . Studies have shown that this compound can be absorbed through the skin and is rapidly metabolized in various animal models, including mice and rats. For instance, a study indicated that this compound was metabolized into para-nitrophenol and further hydroxylated to produce para-nitrocatechol .

Acute Toxicity

In acute toxicity studies, this compound has been shown to induce fatty liver degeneration in mice at lethal doses . The compound has also been associated with significant weight loss and organ weight changes in chronic exposure studies. For example, male rats exposed to high doses exhibited increased relative weights of organs such as the lungs, kidneys, and liver .

Chronic Toxicity

Chronic exposure to this compound has resulted in nephropathy in rats, with significant histopathological changes observed at doses as low as 2000 ppm . Additionally, hematological effects such as anemia were noted, characterized by decreased red blood cell counts and hemoglobin concentrations. Biochemical parameters were also significantly altered, indicating potential liver and kidney dysfunction .

Mutagenicity and Carcinogenic Potential

This compound has been evaluated for its mutagenic potential using the Ames test. In vitro studies demonstrated that it induced mutagenicity in Salmonella typhimurium strain TA100 . This raises concerns about its carcinogenic potential, although direct evidence of carcinogenicity in humans remains limited.

Antimicrobial Activity

Recent research has explored the antimicrobial properties of nitro compounds, including this compound. Nitro compounds have shown a broad spectrum of activity against various bacterial strains. For instance, derivatives of nitro compounds have demonstrated antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action is believed to involve electrostatic interactions between the nitro group and bacterial enzymes.

Case Studies

Case Study 1: Toxicity Assessment in Rodents

A comprehensive study assessed the toxicological profile of this compound in rodents over a prolonged period. The study found dose-dependent increases in organ weights and significant biochemical alterations at higher exposure levels (≥4000 ppm). Histopathological examinations revealed chronic progressive nephropathy as a critical finding in treated males .

Case Study 2: Mutagenicity Testing

In an evaluation of mutagenicity using the Ames test, this compound was found to induce reverse mutations in Salmonella typhimurium. This highlighted its potential risk as a mutagenic agent, warranting further investigation into its long-term effects on genetic material .

Summary of Biological Activities

Biological Activity Findings
Metabolism Rapidly metabolized to para-nitrophenol; mediated by CYP2A6 and CYP2E1
Acute Toxicity Induces fatty liver degeneration; lethal doses observed in mice
Chronic Toxicity Nephropathy observed; significant organ weight changes at high doses
Mutagenicity Induces mutations in Salmonella typhimurium; potential carcinogenic risk
Antimicrobial Activity Exhibits antibacterial properties against certain bacterial strains

Q & A

Basic: What experimental methods are used to determine the molecular structure of 4-nitroanisole?

Answer: The molecular structure of this compound is determined using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in the 2–8 GHz range. This technique involves analyzing rotational transitions to derive rotational constants (AA, BB, CC) and structural parameters (bond lengths, angles) via Kraitchman’s equations and least-squares fitting . Isotopologues (e.g., 13C^{13}\text{C}, 15N^{15}\text{N}, 18O^{18}\text{O}) are detected in natural abundance (1.1%, 0.36%, 0.2%, respectively), enabling precise determination of the rs (substitution structure) and m (mass-dependent) structures. Quantum-chemical calculations (e.g., B3LYP/aug-cc-pVTZ) validate experimental data .

Advanced: How can population transfer between rotational states be achieved in this compound?

Answer: Population transfer is achieved using tailored microwave pulses in a double-resonance scheme. For example, the 2021012_{02} \leftarrow 1_{01} transition at 2183.17 MHz is targeted with nutation measurements to determine optimal π\pi-pulse durations. A solid-state amplifier (2 W) minimizes sideband interference compared to higher-power TWT amplifiers. This method redistributes population from thermally populated states to selected states, enabling state-specific experiments like deceleration in electric fields .

Basic: How are isotopic species of this compound identified in spectroscopic studies?

Answer: Isotopic species are detected via natural abundance signals in CP-FTMW spectra. For instance, 13C^{13}\text{C}- and 18O^{18}\text{O}-substituted isotopologues are resolved due to their distinct rotational constants. Signal-to-noise ratios exceeding 1000:1 allow detection even at low abundances (e.g., 0.2% for 18O^{18}\text{O}). Spectral simulations using programs like SPFIT/SPCAT match experimental transitions to confirm assignments .

Advanced: How can discrepancies in bond length data between microwave spectroscopy and gas-phase electron diffraction (GED) be resolved?

Answer: Discrepancies arise from differences in structural models: GED provides rgr_g (thermal average) structures, while microwave spectroscopy derives rsr_s (substitution) or rmr_m (mass-dependent) structures. For this compound, the rs(C–N)r_s(\text{C–N}) bond is 0.01 Å shorter than GED data for nitrobenzene, attributed to electron density redistribution (push-pull effects). Cross-validation with quantum-chemical calculations (rer_e structures) and solvent-phase UV absorption studies resolves these differences .

Basic: What synthetic routes are used to prepare this compound derivatives for functional studies?

Answer: Derivatives like 4-Methoxyaniline are synthesized via reduction of this compound using sodium sulfide or hydrogen gas with catalysts (e.g., Raney nickel). This method preserves the methoxy group while converting the nitro group to an amine. Reaction progress is monitored via 1H^1\text{H} NMR or LC-MS to ensure purity .

Advanced: How is this compound detected and quantified in complex reaction mixtures (e.g., hydrolysis of methyl paraoxon)?

Answer: 1H^1\text{H} NMR (peaks at 3.9, 7.1, and 8.2 ppm) and spiking experiments with synthesized standards confirm its presence. Quantification involves integrating signals relative to internal standards (e.g., dimethyl phosphate). Byproducts like methyl 4-nitrophenyl phosphate are identified via comparison with reference spectra .

Methodological: How do researchers address contradictions in electronic structure studies (e.g., benzenoid vs. quinoid forms)?

Answer: Contradictions are resolved using UV-Vis spectroscopy in solvents of varying polarity, which reveals charge-transfer bands (e.g., λ=514.5\lambda = 514.5 nm) indicative of quinoid dominance. Surface-enhanced Raman spectroscopy (SERS) on silver nanoparticles further probes adsorption-induced electronic changes. These methods confirm the coexistence of both forms, with solvent polarity dictating the dominant resonance structure .

Experimental Design: What factors influence the design of microwave pulse schemes for rotational state manipulation?

Answer: Key factors include:

  • Pulse duration/bandwidth : Optimized via nutation measurements to achieve π/2\pi/2 or π\pi pulses.
  • Amplifier selection : Solid-state amplifiers (2 W) reduce sideband artifacts vs. TWT amplifiers (300–600 W).
  • Transition strength : Strong aa-type transitions (e.g., 2183.17 MHz) are prioritized for population transfer efficiency .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.